2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a dimethoxyphenyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of Benzimidazole: The benzimidazole core can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Introduction: The benzimidazole is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.
Acetamide Formation: Finally, the piperidine-benzimidazole intermediate is coupled with 2,5-dimethoxyphenyl acetic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of strong bases or acids, depending on the nature of the substituents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole amines .
Scientific Research Applications
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential as a drug candidate.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity . The piperidine ring can enhance the compound’s binding affinity and specificity . Overall, the compound may exert its effects through pathways involving enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Bilastine: A non-sedating antihistamine with a similar benzimidazole structure.
Piperazine Derivatives: Compounds like 1,4-bis(4-(1H-benzo[d]imidazol-2-yl)phenyl)piperazine, which are used as anti-helmintic or antibiotic agents.
Uniqueness
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide stands out due to its unique combination of a benzimidazole core with a piperidine ring and a dimethoxyphenyl acetamide group. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-28-16-7-8-20(29-2)19(13-16)23-21(27)14-26-11-9-15(10-12-26)22-24-17-5-3-4-6-18(17)25-22/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHVQVKVVDBQBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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